molecular formula C11H11BrN2O B13840879 [2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol

[2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol

Cat. No.: B13840879
M. Wt: 267.12 g/mol
InChI Key: KQOUOXAYGNSKRP-UHFFFAOYSA-N
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Description

[2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound features a bromophenyl group and a methyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetylacetone under acidic conditions to yield the pyrazole ring. The final step involves the reduction of the carbonyl group to a hydroxyl group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.

Medicine

In medicine, derivatives of this compound have shown potential as therapeutic agents. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can facilitate interactions with other molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, [2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol stands out due to its specific substitution pattern on the pyrazole ring. This unique structure allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

[2-(4-bromophenyl)-5-methylpyrazol-3-yl]methanol

InChI

InChI=1S/C11H11BrN2O/c1-8-6-11(7-15)14(13-8)10-4-2-9(12)3-5-10/h2-6,15H,7H2,1H3

InChI Key

KQOUOXAYGNSKRP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CO)C2=CC=C(C=C2)Br

Origin of Product

United States

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